An In-Depth Technical Guide to 2-(Bromomethyl)-2-methyl-1,3-dioxolane
An In-Depth Technical Guide to 2-(Bromomethyl)-2-methyl-1,3-dioxolane
CAS Number: 33278-96-5
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(Bromomethyl)-2-methyl-1,3-dioxolane is a versatile synthetic intermediate of significant interest to researchers and professionals in the fields of organic chemistry and drug development. Its unique structural features, combining a reactive bromomethyl group with a protective 1,3-dioxolane ring, make it a valuable building block for the synthesis of complex organic molecules. The presence of the methyl group at the 2-position of the dioxolane ring introduces specific steric and electronic properties that influence its reactivity and potential applications, distinguishing it from its non-methylated counterpart. This guide provides a comprehensive overview of the synthesis, properties, applications, and safe handling of this important chemical compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of 2-(Bromomethyl)-2-methyl-1,3-dioxolane is essential for its effective use in research and development. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 33278-96-5 | [1][2][3] |
| Molecular Formula | C₅H₉BrO₂ | [2] |
| Molecular Weight | 181.03 g/mol | [2] |
| Appearance | Not explicitly stated, likely a liquid | |
| Boiling Point | Not available | |
| Density | Not available | |
| Purity | >90% | [2] |
Synthesis and Mechanism
The synthesis of 2-(Bromomethyl)-2-methyl-1,3-dioxolane is not as widely documented as its non-methylated analog. However, a plausible and efficient synthetic route can be extrapolated from established methods for related compounds. A common approach involves the protection of a ketone followed by bromination.
A relevant synthetic methodology is demonstrated in the preparation of the similar compound, 2-(1-Bromo-1-methyl-ethyl)-2-methyl-[4][5]dioxolane[6]. This synthesis involves the bromination of 3-methyl-butan-2-one, followed by the ketalization of the resulting α-bromoketone with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH)[6].
A proposed synthetic pathway for 2-(Bromomethyl)-2-methyl-1,3-dioxolane would likely involve the reaction of bromoacetone with ethylene glycol under acidic conditions.
Proposed Experimental Protocol: Synthesis of 2-(Bromomethyl)-2-methyl-1,3-dioxolane
Disclaimer: This is a proposed protocol based on established chemical principles and requires experimental validation.
Materials:
-
Bromoacetone
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, condenser, and distillation setup.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add bromoacetone, an excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-(Bromomethyl)-2-methyl-1,3-dioxolane.
Caption: Proposed workflow for the synthesis of 2-(Bromomethyl)-2-methyl-1,3-dioxolane.
Reactivity and Applications in Drug Discovery
The reactivity of 2-(Bromomethyl)-2-methyl-1,3-dioxolane is primarily dictated by the presence of the bromomethyl group, which is susceptible to nucleophilic substitution reactions. The dioxolane ring serves as a protecting group for a carbonyl functionality, which can be deprotected under acidic conditions. This dual functionality makes it a valuable synthon in multi-step organic syntheses.
While direct applications of 2-(Bromomethyl)-2-methyl-1,3-dioxolane in drug synthesis are not extensively documented in publicly available literature, closely related analogs are crucial intermediates in the synthesis of several clinically important antifungal agents. For instance, derivatives of 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane are key precursors in the industrial production of ketoconazole, itraconazole, and terconazole[7][8][9][10]. The synthesis of ketoconazole involves the reaction of a cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane derivative with a substituted imidazole moiety[8].
The general reactivity of the bromomethyl group allows for the introduction of the dioxolane moiety into a target molecule through reactions with various nucleophiles such as amines, alcohols, and thiols. This is a common strategy for building molecular complexity in drug discovery programs.
Caption: General reactivity pathway of 2-(Bromomethyl)-2-methyl-1,3-dioxolane.
Safety and Handling
Proper handling of 2-(Bromomethyl)-2-methyl-1,3-dioxolane is crucial to ensure laboratory safety. Based on the Safety Data Sheet (SDS) for this compound and related structures, the following precautions should be observed[1][11]. For the non-methylated analog, it is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation[12].
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
Handling and Storage:
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Avoid contact with strong oxidizing agents and strong acids.
-
The compound may be moisture-sensitive.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Conclusion
2-(Bromomethyl)-2-methyl-1,3-dioxolane is a valuable reagent for organic synthesis, offering a versatile platform for the introduction of a protected keto-methyl group into various molecular scaffolds. Its utility is underscored by the application of structurally similar compounds in the synthesis of complex pharmaceuticals. A thorough understanding of its synthesis, reactivity, and safe handling procedures is paramount for its effective and safe utilization in the laboratory. Further research into the specific applications of this compound in medicinal chemistry and materials science is warranted and expected to unveil new synthetic possibilities.
References
-
Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. (n.d.). AWS. Retrieved January 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Bromomethyl)-2-(4-methylphenyl)-1,3-dioxolane. PubChem. Retrieved January 10, 2026, from [Link]
-
Pharmaffiliates. (n.d.). (2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2004). (PDF) 2-(1-Bromo-1-methyl-ethyl)-2-methyl-[4][5]dioxolane. Retrieved January 10, 2026, from [Link]
-
Chen, Y., et al. (2015). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 20(8), 13936–13949. [Link]
- Google Patents. (n.d.). CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form.
- Google Patents. (n.d.). CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 2-(BROMOMETHYL)-2-METHYL-1,3-DIOXOLANE | 33278-96-5 [amp.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form - Google Patents [patents.google.com]
- 8. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 9. klivon.com [klivon.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. aksci.com [aksci.com]
